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Compound of Interest

Compound Name:
2-Chloro-6-fluoro-3-

methoxybenzaldehyde

Cat. No.: B2439316 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-
methoxybenzaldehyde

Introduction
2-Chloro-6-fluoro-3-methoxybenzaldehyde, identified by CAS Number 149949-29-1, is a

polysubstituted aromatic aldehyde. As a member of the benzaldehyde family, which are

foundational scaffolds in organic chemistry, this compound's unique substitution pattern—

featuring chloro, fluoro, and methoxy groups—imparts specific reactivity and physical

characteristics. These characteristics make it a valuable intermediate in the synthesis of

complex molecules, particularly within the pharmaceutical and agrochemical industries.

Understanding its physicochemical properties is paramount for researchers and drug

development professionals to effectively utilize it in synthetic pathways, ensure purity, and

predict its behavior in various chemical environments.

This guide provides a detailed examination of the structural and physical properties of 2-
Chloro-6-fluoro-3-methoxybenzaldehyde, supported by established analytical methodologies

and predictive data modeling.

Core Physicochemical Properties
The fundamental properties of a compound dictate its handling, reactivity, and analytical profile.

The data for 2-Chloro-6-fluoro-3-methoxybenzaldehyde are summarized below.
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Property Value Source(s)

Molecular Formula C₈H₆ClFO₂ [1]

Molecular Weight 188.59 g/mol

Appearance
White to off-white crystalline

solid (Predicted)
N/A

Melting Point

Not available; requires

experimental determination.

The related isomer, 2-Chloro-

6-fluorobenzaldehyde, melts at

32-35 °C.

[2]

Solubility

Predicted to be insoluble in

water; soluble in common

organic solvents such as

chloroform, acetone, and ethyl

acetate.

N/A

Structural Elucidation & Spectroscopic Profile
Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for unambiguous

identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic

molecule by mapping its carbon-hydrogen framework.[3] For a novel or specialized compound

like 2-Chloro-6-fluoro-3-methoxybenzaldehyde, NMR is essential for confirming the

substitution pattern on the aromatic ring.
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Chemical Shift (δ, ppm) Multiplicity Assignment

~10.3 s (singlet) Aldehydic proton (-CHO)

~7.2-7.4 d (doublet) Aromatic proton (H-5)

~6.9-7.1 t (triplet) Aromatic proton (H-4)

~3.9 s (singlet) Methoxy protons (-OCH₃)

Causality: The aldehyde proton appears far downfield due to the strong deshielding effect of

the carbonyl group. The methoxy protons are a sharp singlet as they have no adjacent protons.

The aromatic protons will exhibit splitting patterns (coupling) based on their relationship to each

other and to the fluorine atom.

Chemical Shift (δ, ppm) Assignment

~188 Carbonyl carbon (C=O)

~160 (d) C-F (Fluorine-bearing carbon)

~155 C-O (Methoxy-bearing carbon)

~135 (d) C-Cl (Chlorine-bearing carbon)

~125-130 Aromatic carbons

~110-115 Aromatic carbons

~56 Methoxy carbon (-OCH₃)

Causality: The carbonyl carbon is highly deshielded. Carbons directly attached to or near the

electronegative fluorine atom will appear as doublets due to C-F coupling, a key diagnostic

feature.

Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation corresponding to specific bond vibrations.[4]
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~2850, ~2750 C-H Stretch Aldehyde (-CHO)

~1700 C=O Stretch Aldehyde (Carbonyl)

~1600, ~1470 C=C Stretch Aromatic Ring

~1250 C-O Stretch Aryl Ether (-OCH₃)

~1100 C-F Stretch Aryl Fluoride

~780 C-Cl Stretch Aryl Chloride

Causality: The presence of a strong peak around 1700 cm⁻¹ is definitive proof of the carbonyl

group. The pair of weaker bands around 2850/2750 cm⁻¹ (Fermi doublet) is characteristic of

the C-H bond in an aldehyde, distinguishing it from a ketone.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule,

which aids in confirming its identity.[5] The fragmentation of benzaldehydes is well-understood.

[6][7]

m/z Ratio Fragment Interpretation

188/190 [M]⁺
Molecular ion peak (with ³⁷Cl

isotope peak)

187 [M-H]⁺ Loss of a hydrogen radical

159 [M-CHO]⁺ Loss of the formyl radical

160 [M-CO]⁺ Loss of carbon monoxide

Causality: The molecular ion peak confirms the molecular weight. The M+2 peak, with an

intensity approximately one-third of the M+ peak, is a classic indicator of a single chlorine atom.

Subsequent fragmentation by loss of stable neutral molecules like CO or radicals like H• is

characteristic of aromatic aldehydes.
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Experimental Protocols & Methodologies
To ensure scientific rigor, all physicochemical data must be obtained through validated

experimental procedures.

Protocol 1: Melting Point Determination
Trustworthiness: The melting point is a robust indicator of purity. A sharp melting range

(typically <1°C) suggests a pure compound, while a broad and depressed range indicates the

presence of impurities.[8]

Methodology (Capillary Method):

Sample Preparation: Ensure the solid sample is completely dry.[9] Finely crush a small

amount of the crystalline solid into a powder.

Loading: Tap the open end of a capillary tube into the powdered sample to load a small

amount (1-2 mm height).[10] Invert the tube and tap it gently on a hard surface to pack the

sample into the sealed end.

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated

melting point apparatus.[9]

Rapid Determination (Optional): If the approximate melting point is unknown, heat the

sample rapidly (10-20 °C/min) to find a rough range.[8]

Accurate Determination: Cool the apparatus to at least 20 °C below the approximate melting

point. Begin heating at a slow, controlled rate of 1-2 °C per minute.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a transparent liquid (T₂). The melting range

is T₁ - T₂.

Protocol 2: Solubility Assessment
Trustworthiness: A systematic solubility assessment can provide insights into the polarity and

the presence of acidic or basic functional groups.[11][12]
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Methodology:

Setup: For each solvent, add ~25 mg of the compound to a small test tube.

Water: Add 0.75 mL of deionized water. Shake vigorously. Observe if the solid dissolves.[13]

Aqueous Base (5% NaOH): If insoluble in water, add 0.75 mL of 5% NaOH solution to a

fresh sample. Shake vigorously. Solubility indicates the presence of an acidic functional

group (not expected for this compound).[13]

Aqueous Acid (5% HCl): If insoluble in water, add 0.75 mL of 5% HCl solution to a fresh

sample. Shake vigorously. Solubility indicates the presence of a basic functional group (not

expected for this compound).[13]

Organic Solvents: Test solubility in solvents like acetone, chloroform, and ethyl acetate using

the same procedure. Formation of a homogeneous solution indicates solubility.

Protocol 3: Spectroscopic Sample Preparation
Trustworthiness: Proper sample preparation is critical for acquiring high-quality, reproducible

spectroscopic data.[14][15]

¹H and ¹³C NMR Spectroscopy:

Weigh 10-20 mg of the compound directly into a clean, dry vial.[16][17]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[16]

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Cap the tube and wipe the exterior clean before inserting it into the spectrometer.

FTIR Spectroscopy (KBr Pellet Method):

Place 1-2 mg of the compound in an agate mortar.[18]

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).
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Gently grind the two solids together with a pestle until a fine, homogeneous powder is

formed. The particle size should be less than 2 microns to reduce light scattering.[19]

Transfer the powder to a pellet-pressing die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[18]

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer for analysis.

Visualizations
Diagrams provide an intuitive understanding of molecular structure and analytical processes.

Caption: Chemical structure of 2-Chloro-6-fluoro-3-methoxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physicochemical properties of 2-Chloro-6-fluoro-3-
methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2439316#physicochemical-properties-of-2-chloro-6-
fluoro-3-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b2439316#physicochemical-properties-of-2-chloro-6-fluoro-3-methoxybenzaldehyde
https://www.benchchem.com/product/b2439316#physicochemical-properties-of-2-chloro-6-fluoro-3-methoxybenzaldehyde
https://www.benchchem.com/product/b2439316#physicochemical-properties-of-2-chloro-6-fluoro-3-methoxybenzaldehyde
https://www.benchchem.com/product/b2439316#physicochemical-properties-of-2-chloro-6-fluoro-3-methoxybenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2439316?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2439316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

